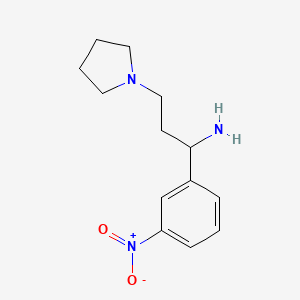
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring through a propanamine linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine typically involves the following steps:
Formation of Pyrrolidine: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dibromobutane with ammonia.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through a propanamine linker. This can be achieved using reductive amination, where the nitrophenyl ketone is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydrogenation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Reduction: 1-(3-Aminophenyl)-3-pyrrolidin-1-ylpropan-1-amine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of nitrophenyl compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the oxidative state of biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The propanamine linker provides flexibility, allowing the compound to fit into various binding sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-piperidin-1-ylpropan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Nitrophenyl)-3-morpholin-1-ylpropan-1-amine: Similar structure but with a morpholine ring.
Uniqueness
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is unique due to the specific positioning of the nitro group and the presence of the pyrrolidine ring. This combination provides distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c14-13(6-9-15-7-1-2-8-15)11-4-3-5-12(10-11)16(17)18/h3-5,10,13H,1-2,6-9,14H2 |
InChI-Schlüssel |
DPXXYMQUWQIWCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(C2=CC(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
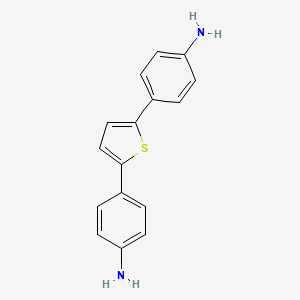
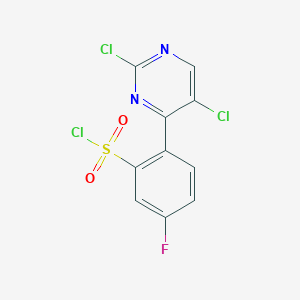
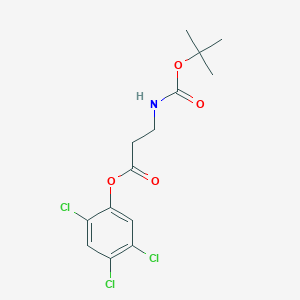
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
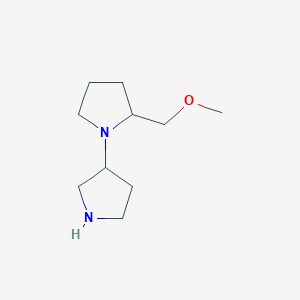
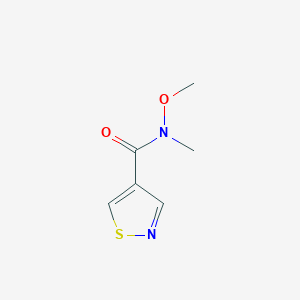

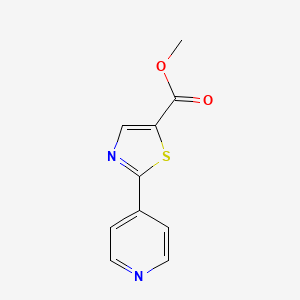
![2-(3,4-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13874955.png)
![2-[[(3-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13874964.png)
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)
![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)
![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
